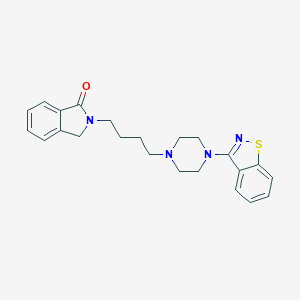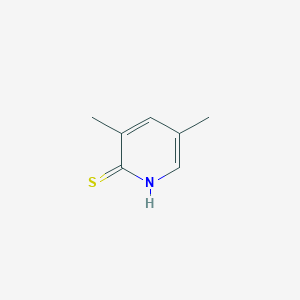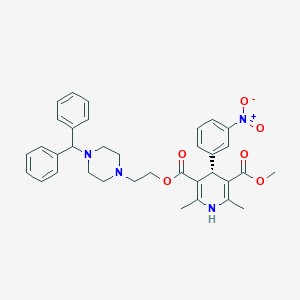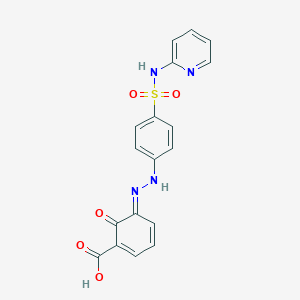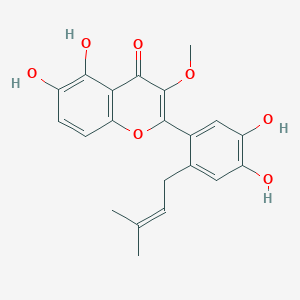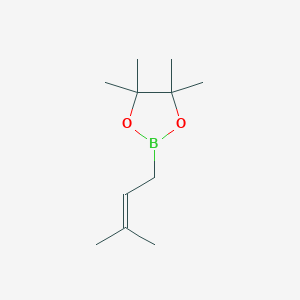![molecular formula C14H27NO3Si B129356 4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)- CAS No. 153172-33-9](/img/structure/B129356.png)
4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NF 546: は、P2Y11受容体の選択的アゴニストとして知られる合成有機化合物です。NF 546の化学名は、4,4’- (カルボニルビス(イミノ-3,1-フェニレン-カルボニルイミノ-3,1- (4-メチル-フェニレン)カルボニルイミノ))-ビス(1,3-キシレン-アルファ,アルファ’-ジホスホン酸テトラナトリウム塩)です。 この化合物は、分子量が1180.74で、主にP2Y11受容体とその関連経路を研究するための科学研究に使用されます .
準備方法
合成経路と反応条件: NF 546の合成は、コア構造の形成と様々な官能基の付加を含む複数のステップからなります。詳細な合成経路は機密情報であり、通常は高度な有機合成技術を用います。 反応条件は、多くの場合、温度、pH、特定の触媒の使用を正確に制御して、所望の生成物を高純度で得る必要があります .
工業生産方法: NF 546の工業生産は、複雑な有機合成を扱うために必要なインフラストラクチャを備えた専門施設で行われます。このプロセスには、厳格な品質管理基準を維持しながら、化合物を大量に生産するために、実験室の合成方法を拡大することが含まれます。 生産プロセスには、必要な純度レベルを達成するために、結晶化やクロマトグラフィーなどの精製ステップが含まれます .
化学反応の分析
反応の種類: NF 546は、以下のものを含む様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: NF 546は、還元されて、還元された誘導体を形成することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化により、追加の酸素含有官能基を持つ酸化された誘導体が生成される可能性があり、一方、還元により、より単純な還元された化合物が生成される可能性があります .
科学的研究の応用
NF 546は、P2Y11受容体に対する選択的アゴニスト活性のために、科学研究で広く使用されています。その用途には、以下のようなものがあります。
化学: P2Y11受容体の化学的性質と反応性を研究するために使用されます。
生物学: 細胞シグナル伝達や免疫応答を含む様々な生物学的プロセスにおけるP2Y11受容体の役割を理解するための研究に使用されています。
医学: P2Y11受容体に関連する疾患の治療における潜在的な治療用途について研究されています。
作用機序
NF 546は、P2Y11受容体に選択的に結合して活性化することにより、その効果を発揮します。この活性化は、細胞内シグナル伝達経路のカスケードをトリガーし、様々な生理学的応答につながります。関与する分子標的と経路には、Gタンパク質の活性化があり、その後にアデニル酸シクラーゼやホスホリパーゼCなどの下流エフェクターが活性化されます。 これにより、細胞応答を媒介するサイクリックAMP(cAMP)やイノシトール三リン酸(IP3)などのセカンドメッセンジャーが生成されます .
類似化合物との比較
NF 546は、他の類似化合物と比較して、P2Y11受容体に対する高い選択性を持っている点が特徴です。類似の化合物には、以下のようなものがあります。
NF 340: 選択性と効力のプロファイルが異なる別のP2Y11受容体アゴニストです。
ATPgammaS: 複数のP2Y受容体を活性化できる非選択的アゴニストです。
NF 546は、P2Y11受容体に対する特異的な選択性を有しているため、この特定の受容体に焦点を当てた研究において貴重なツールとなっています .
特性
CAS番号 |
153172-33-9 |
|---|---|
分子式 |
C14H27NO3Si |
分子量 |
285.45 g/mol |
IUPAC名 |
[(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H27NO3Si/c1-13(2,3)19(6,7)16-9-10-12-11(8-15-10)17-14(4,5)18-12/h8,10-12H,9H2,1-7H3/t10-,11+,12-/m1/s1 |
InChIキー |
CJMAHNQXMYIPQQ-GRYCIOLGSA-N |
SMILES |
CC1(OC2C=NC(C2O1)CO[Si](C)(C)C(C)(C)C)C |
異性体SMILES |
CC1(O[C@H]2C=N[C@@H]([C@H]2O1)CO[Si](C)(C)C(C)(C)C)C |
正規SMILES |
CC1(OC2C=NC(C2O1)CO[Si](C)(C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)
